3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide molecular weight and formula
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide molecular weight and formula
A Technical Guide to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
Executive Summary
This technical guide provides a comprehensive overview of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, a substituted aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's fundamental chemical properties, including its molecular formula, weight, and structural identifiers. A plausible and detailed synthetic pathway is proposed, grounded in established organic chemistry principles, offering a practical framework for its laboratory preparation. Furthermore, this guide explores the potential applications of this compound as a versatile chemical scaffold, contextualized by the well-documented pharmacological importance of the sulfonamide and chloro-aromatic moieties. Safety, handling, and experimental protocols are discussed to provide a holistic resource for scientific professionals.
Chemical Identity and Properties
The fundamental characteristics of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide are summarized below. This quantitative data provides the essential foundation for all experimental and analytical work involving this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅ClN₂O₂S | [1][2] |
| Molecular Weight | 262.76 g/mol | [1][2][3] |
| CAS Number | 1017459-07-2 | [1][2] |
| IUPAC Name | 3-amino-N-(tert-butyl)-4-chlorobenzenesulfonamide | N/A |
| SMILES Code | O=S(C1=CC=C(Cl)C(N)=C1)(NC(C)(C)C) | [1] |
| Physical Form | Solid (presumed based on analogs) | N/A |
| Storage | Sealed in dry, 2-8°C | [1] |
Molecular Structure
The structural arrangement of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide features a 1,2,4-trisubstituted benzene ring, which is central to its chemical reactivity and potential biological activity. The sulfonamide nitrogen is substituted with a sterically bulky tert-butyl group, which can influence its binding characteristics and solubility.
Synthesis and Mechanistic Considerations
Rationale for Proposed Synthesis
This synthetic strategy is predicated on two high-yielding and common reactions:
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Sulfonamide Formation: The reaction between a sulfonyl chloride and a primary amine (tert-butylamine) is a standard method for creating N-substituted sulfonamides. The bulky tert-butyl group does not significantly hinder this reaction.
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Nitro Group Reduction: The selective reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Various reagents can achieve this, with tin(II) chloride or catalytic hydrogenation being common, reliable choices that are compatible with the existing sulfonamide and chloride functionalities. This approach is analogous to methods described in patent literature for similar structures[4].
Proposed Synthetic Workflow
The workflow diagram below illustrates the logical progression from the starting material to the final product.
Detailed Experimental Protocol (Exemplary)
This protocol is an exemplary representation and requires optimization based on laboratory-specific conditions.
Step 1: Synthesis of N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide
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To a stirred solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq.) in dichloromethane (DCM, 10 mL/g) at 0°C, add a suitable non-nucleophilic base such as triethylamine (1.2 eq.).
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Slowly add tert-butylamine (1.1 eq.) dropwise, ensuring the temperature remains below 5°C.
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Causality Note: The base is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is performed at low temperature initially to control its exothermicity.
-
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
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Dissolve the intermediate from Step 1 (1.0 eq.) in ethanol (20 mL/g).
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) portion-wise.
-
Causality Note: SnCl₂ is a classical and effective reducing agent for aromatic nitro groups, particularly in acidic or protic media. The large excess ensures the reaction goes to completion.
-
-
Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully pour the mixture into ice-water and basify to pH 8-9 with a saturated solution of NaHCO₃ or NaOH to precipitate the tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the resulting crude product by silica gel column chromatography to obtain the final compound.
Applications in Research and Drug Development
While specific biological activities for 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide are not extensively documented, its structure contains key pharmacophores that suggest significant potential as a scaffold or intermediate in drug discovery.
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Medicinal Chemistry Scaffold : The benzenesulfonamide core is a cornerstone of medicinal chemistry.[5] This moiety is a well-known zinc-binding group and can mimic carboxylates, enabling it to interact with the active sites of various metalloenzymes.[5] As such, this compound serves as an excellent starting point for developing inhibitors of targets like carbonic anhydrases or matrix metalloproteinases.[5][6]
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Influence of Chlorine Substitution : The presence of a chlorine atom on the aromatic ring is a common strategy in drug design to modulate a molecule's pharmacokinetic properties.[7] Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding. A significant percentage of FDA-approved drugs contain chlorine, highlighting its utility.[7]
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Versatile Intermediate : The primary amino group at the 3-position provides a reactive handle for further chemical modification. It can be readily derivatized via reactions such as acylation, alkylation, diazotization followed by Sandmeyer reactions, or used in modern coupling chemistries like Buchwald-Hartwig amination to build molecular complexity.[5] This makes the title compound a valuable building block for creating libraries of novel compounds for high-throughput screening.
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Potential Therapeutic Areas : Given the broad bioactivity of sulfonamides, derivatives of this compound could be explored for a range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) disorders.[5][8]
Safety and Handling
No specific GHS hazard data is available for 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide. However, based on the closely related analog 3-amino-N-(tert-butyl)benzenesulfonamide (CAS 608523-94-0), the following hazards may be anticipated[9]:
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard Laboratory Precautions:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
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In case of contact, wash the affected area immediately with copious amounts of water.
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Disclaimer: This information is based on a related compound. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide.
Conclusion
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide is a well-defined chemical entity with significant potential as an intermediate and scaffold in synthetic and medicinal chemistry. Its combination of a reactive amino group, a proven sulfonamide pharmacophore, and a modulating chloro-substituent makes it a valuable tool for researchers aiming to develop novel small-molecule therapeutics. The synthetic pathway proposed herein offers a reliable method for its preparation, enabling further exploration of its chemical and biological properties.
References
-
precisionFDA. 3-AMINO-N-TERT-BUTYLBENZENE-1-SULFONAMIDE. [Link]
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PubChem. 3-amino-N-(tert-butyl)benzenesulfonamide | C10H16N2O2S | CID 3162838. [Link]
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PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. [Link]
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Jubie, S., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
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PubChem. Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- | C12H13N3O2S | CID 235964. [Link]
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ChemDmart. Specification - [CAS No.: 98-64-6] 4-Chlorobenzene Sulfonamide. [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]
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Vainauskas, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]
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Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]
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